3-Ethyl-4-methyl-1H-pyrazole-1-carbonyl chloride

Catalog No.
S13387527
CAS No.
67514-66-3
M.F
C7H9ClN2O
M. Wt
172.61 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Ethyl-4-methyl-1H-pyrazole-1-carbonyl chloride

CAS Number

67514-66-3

Product Name

3-Ethyl-4-methyl-1H-pyrazole-1-carbonyl chloride

IUPAC Name

3-ethyl-4-methylpyrazole-1-carbonyl chloride

Molecular Formula

C7H9ClN2O

Molecular Weight

172.61 g/mol

InChI

InChI=1S/C7H9ClN2O/c1-3-6-5(2)4-10(9-6)7(8)11/h4H,3H2,1-2H3

InChI Key

YEFNWGRKNGSMCK-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN(C=C1C)C(=O)Cl

3-Ethyl-4-methyl-1H-pyrazole-1-carbonyl chloride is a member of the pyrazole family, characterized by its five-membered ring structure containing two nitrogen atoms. This compound features an ethyl group at the third carbon and a methyl group at the fourth carbon, with a carbonyl chloride functional group at the first position. Its molecular formula is C7H10ClN2OC_7H_{10}ClN_2O and it serves as a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.

  • Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles, leading to the formation of amides or other derivatives.
  • Hydrolysis: Under aqueous conditions, it can hydrolyze to form 3-ethyl-4-methyl-1H-pyrazole-1-carboxylic acid.
  • Condensation Reactions: This compound can react with amines to form corresponding amides, which may have enhanced biological activities.

These reactions highlight its utility as a building block for more complex molecules.

Research has indicated that 3-Ethyl-4-methyl-1H-pyrazole-1-carbonyl chloride exhibits potential biological activities. It has been investigated for:

  • Antimicrobial Properties: The compound has shown effectiveness against various microbial strains.
  • Anti-inflammatory Effects: It may modulate inflammatory pathways, making it a candidate for anti-inflammatory drug development.
  • Enzyme Inhibition: The compound can interact with enzymes, potentially leading to inhibition or modulation of their activity, which is crucial for therapeutic applications.

The synthesis of 3-Ethyl-4-methyl-1H-pyrazole-1-carbonyl chloride typically involves several steps:

  • Starting Materials: The synthesis begins with 4-methylpyrazole and ethyl bromoacetate.
  • Formation of Intermediate: The reaction of 4-methylpyrazole with ethyl bromoacetate in the presence of a base yields an intermediate compound.
  • Chlorination: The intermediate is then treated with thionyl chloride or another chlorinating agent to introduce the carbonyl chloride group.

This method allows for the efficient production of the compound while maintaining high purity levels.

3-Ethyl-4-methyl-1H-pyrazole-1-carbonyl chloride finds applications in various fields:

  • Pharmaceuticals: It serves as an intermediate in the synthesis of drugs with antimicrobial and anti-inflammatory properties.
  • Agrochemicals: The compound is utilized in developing pesticides and herbicides, contributing to agricultural productivity.
  • Chemical Research: It acts as a building block in organic synthesis, facilitating the creation of more complex chemical entities.

Studies on interaction mechanisms involving 3-Ethyl-4-methyl-1H-pyrazole-1-carbonyl chloride reveal its ability to bind with specific biomolecules:

  • Enzyme Interactions: The compound may inhibit specific enzymes, which could be beneficial in treating diseases linked to enzyme overactivity.
  • Cellular Pathways: It influences cellular signaling pathways that could lead to therapeutic effects against inflammation and infection.

Understanding these interactions is crucial for optimizing its use in medicinal chemistry.

Several compounds share structural similarities with 3-Ethyl-4-methyl-1H-pyrazole-1-carbonyl chloride. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
4-Chloro-3-ethyl-1-methyl-1H-pyrazoleContains chlorine substituentKnown for strong antimicrobial properties
5-Ethyl-4-methyl-4,5-dihydro-1H-pyrazoleSaturated ring structureExhibits different reactivity patterns
3-(Difluoromethyl)-1-methylpyrazoleContains difluoromethyl groupNotable for its fungicidal properties
4-MethylpyrazoleLacks ethyl substitutionSimpler structure, less versatile

The uniqueness of 3-Ethyl-4-methyl-1H-pyrazole-1-carbonyl chloride lies in its specific combination of functional groups and structural features that enhance its reactivity and biological activity compared to these similar compounds.

XLogP3

2.4

Hydrogen Bond Acceptor Count

2

Exact Mass

172.0403406 g/mol

Monoisotopic Mass

172.0403406 g/mol

Heavy Atom Count

11

Dates

Last modified: 08-10-2024

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